molecular formula C30H28N4O6 B11444914 ethyl 6-(4-butoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(4-butoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11444914
M. Wt: 540.6 g/mol
InChI Key: NRLARBXZIBLORF-UHFFFAOYSA-N
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Description

Ethyl 6-(4-butoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that belongs to the class of triazatricyclic compounds This compound is characterized by its unique structure, which includes a furan ring, a butoxybenzoyl group, and a triazatricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(4-butoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The starting materials often include ethyl acetoacetate, 4-butoxybenzoyl chloride, and furan-2-carbaldehyde. The synthesis process may involve the following steps:

    Formation of the intermediate: Ethyl acetoacetate reacts with 4-butoxybenzoyl chloride in the presence of a base such as pyridine to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with furan-2-carbaldehyde in the presence of a catalyst such as piperidine to form the triazatricyclic core.

    Final modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-butoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imino group can be reduced to form the corresponding amine.

    Substitution: The butoxybenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

Ethyl 6-(4-butoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-(4-butoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Ethyl 6-(4-butoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture The unique combination of the butoxybenzoyl, furan, and triazatricyclic core in ethyl 6-(4-butoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[840

Properties

Molecular Formula

C30H28N4O6

Molecular Weight

540.6 g/mol

IUPAC Name

ethyl 6-(4-butoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C30H28N4O6/c1-3-5-16-39-21-13-11-20(12-14-21)28(35)32-27-24(30(37)38-4-2)18-23-26(34(27)19-22-9-8-17-40-22)31-25-10-6-7-15-33(25)29(23)36/h6-15,17-18H,3-5,16,19H2,1-2H3

InChI Key

NRLARBXZIBLORF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N=C2C(=CC3=C(N2CC4=CC=CO4)N=C5C=CC=CN5C3=O)C(=O)OCC

Origin of Product

United States

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